Cephalin Cephalin Phosphatidylethanolamine is the most abundant phospholipid in prokaryotes and the second most abundant found in the membrane of mammalian, plant, and yeast cells, comprising approximately 25% of total mammalian phospholipids. In the brain, phosphatidylethanolamine comprises almost half of the total phospholipids. It is synthesized mainly through the cytidine diphosphate-ethanolamine and phosphatidylserine decarboxylation pathways, which occur in the endoplasmic reticulum (ER) and mitochondrial membranes, respectively. It is a precursor in the synthesis of phosphatidylcholine and arachidonoyl ethanolamide (AEA;) and is a source of ethanolamine used in various cellular functions. In E. coli, phosphatidylethanolamine deficiency prevents proper assembly of lactose permease, suggesting a role as a lipid chaperone. It is a cofactor in the propagation of prions in vitro and can convert recombinant mammalian proteins into infectious molecules even in the absence of RNA. Phosphatidylethanolamines (bovine) is a mixture of phosphatidylethanolamines isolated from bovine brain with various fatty acyl groups at the sn-1 and sn-2 positions.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Brand Name: Vulcanchem
CAS No.: 90989-93-8
VCID: VC21241977
InChI: InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
SMILES: CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C
Molecular Formula: C9H18NO8P
Molecular Weight: 299.21 g/mol

Cephalin

CAS No.: 90989-93-8

Cat. No.: VC21241977

Molecular Formula: C9H18NO8P

Molecular Weight: 299.21 g/mol

* For research use only. Not for human or veterinary use.

Cephalin - 90989-93-8

Specification

Description Phosphatidylethanolamine is the most abundant phospholipid in prokaryotes and the second most abundant found in the membrane of mammalian, plant, and yeast cells, comprising approximately 25% of total mammalian phospholipids. In the brain, phosphatidylethanolamine comprises almost half of the total phospholipids. It is synthesized mainly through the cytidine diphosphate-ethanolamine and phosphatidylserine decarboxylation pathways, which occur in the endoplasmic reticulum (ER) and mitochondrial membranes, respectively. It is a precursor in the synthesis of phosphatidylcholine and arachidonoyl ethanolamide (AEA;) and is a source of ethanolamine used in various cellular functions. In E. coli, phosphatidylethanolamine deficiency prevents proper assembly of lactose permease, suggesting a role as a lipid chaperone. It is a cofactor in the propagation of prions in vitro and can convert recombinant mammalian proteins into infectious molecules even in the absence of RNA. Phosphatidylethanolamines (bovine) is a mixture of phosphatidylethanolamines isolated from bovine brain with various fatty acyl groups at the sn-1 and sn-2 positions.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
CAS No. 90989-93-8
Molecular Formula C9H18NO8P
Molecular Weight 299.21 g/mol
IUPAC Name [2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate
Standard InChI InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
Standard InChI Key CFWRDBDJAOHXSH-UHFFFAOYSA-N
SMILES CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C
Canonical SMILES CC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)C
Appearance Unit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

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